4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile
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Overview
Description
4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[310]HEX-6-YL CYANIDE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of the desired compound in moderate to good yields . Another method involves the treatment of ethyl 4-aryl-2,4-dioxobutanoates with malononitrile under neutral conditions in ethanol/water at room temperature, resulting in the formation of the compound in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, using reagents like alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield reduced amine derivatives.
Scientific Research Applications
4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, which can modulate biological activity. For example, the amino group can form hydrogen bonds with biological targets, while the cyano groups can participate in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dicyanopyrazine
- Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Uniqueness
4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE is unique due to its bicyclic structure and the presence of multiple functional groups, which confer a high degree of chemical reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H9N5O |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C10H9N5O/c1-2-10(14)6-8(3-11,4-12)9(6,5-13)7(16)15-10/h6H,2,14H2,1H3,(H,15,16) |
InChI Key |
QXCCPNOHDFEMRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C(C2(C(=O)N1)C#N)(C#N)C#N)N |
Origin of Product |
United States |
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